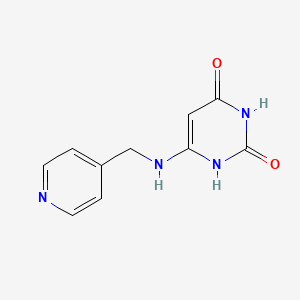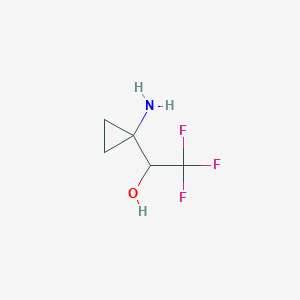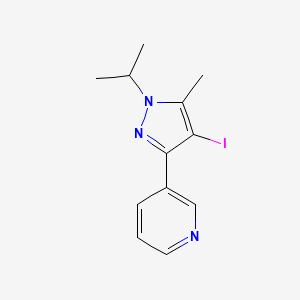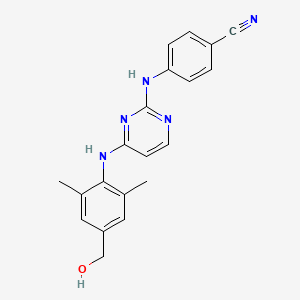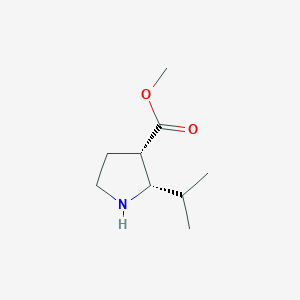![molecular formula C17H14S B13351169 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides under conditions that promote nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore, a part of a molecule responsible for its biological activity. Studies investigate its interactions with biological targets, aiming to develop new therapeutic agents .
Industry: In industry, this compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for improving the performance of electronic devices .
Mechanism of Action
The mechanism by which 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
10H-benzo[b]indeno[2,1-d]thiophene: Lacks the dimethyl groups, resulting in different chemical and physical properties.
10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]furan: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.
Uniqueness: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is unique due to the presence of the dimethyl groups, which can influence its electronic properties and reactivity. These modifications can enhance its suitability for specific applications, such as in organic electronics and materials science .
Properties
Molecular Formula |
C17H14S |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
10,10-dimethylindeno[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H14S/c1-17(2)13-9-5-3-7-11(13)16-15(17)12-8-4-6-10-14(12)18-16/h3-10H,1-2H3 |
InChI Key |
UHALHGRUGWBUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


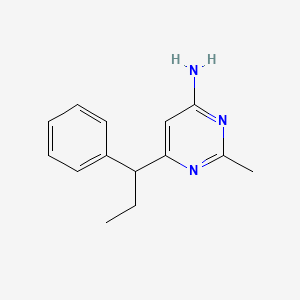
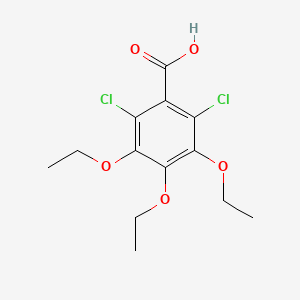

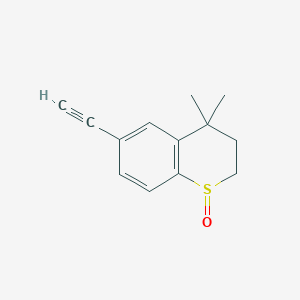
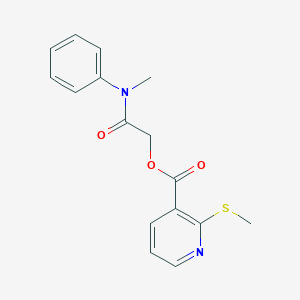
![4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B13351097.png)

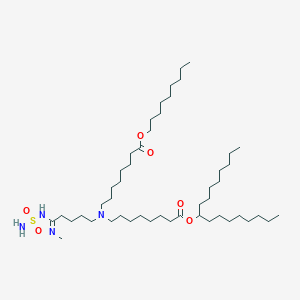
![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
